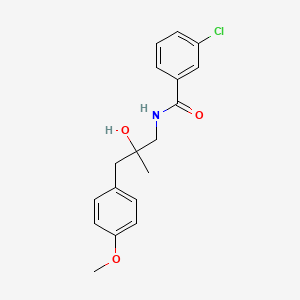

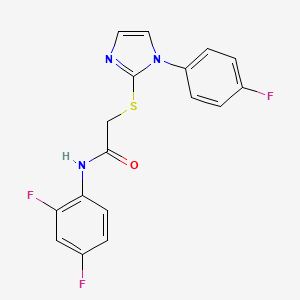

![molecular formula C9H12O2 B2822567 (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one CAS No. 138857-27-9](/img/structure/B2822567.png)

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a cyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It is a heterocyclic compound that contains both oxygen and carbon atoms in its ring structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.3.0.02,6]decan-8-one.

Applications De Recherche Scientifique

NMR Characterization and Stereochemistry

One application involves the use of Nuclear Magnetic Resonance (NMR) to study the structural characteristics of related tricyclic compounds, such as 1-azatricyclo[3.3.1.1^3,7]decane derivatives. Through 1H and 13C NMR methods, researchers have deduced stereo and stereoelectronic effects, providing complete proton and carbon chemical shift assignments for these compounds, which aids in understanding their three-dimensional structures and reactivity (Fernández et al., 1989).

Transition-State Mimics for Peptide Folding

Another study highlights the synthesis of 1-azatricyclo[3.3.1.1^3,7]decane-2-one, a compound of interest due to its twisted amide configuration. Such compounds are explored as transition-state mimics for enzyme-catalyzed cis-trans isomerization of amides, which is a crucial process in peptide and protein folding. This research offers insights into the stabilization mechanisms of high-energy amide conformations, contributing to the understanding of protein structure and function (Komarov et al., 2015).

Chiral Molecule Synthesis

The synthesis of chiral, C2-symmetric molecules from tricyclic precursors demonstrates another application area. A study showcases the transformation of a specific enantiomerically pure compound into a chiral C2-symmetric 2-oxatricyclo[3.3.1.1^3,7]decane-4,8-dione through molecular rearrangement. This work contributes to the field of chiral chemistry, with implications for the synthesis of enantiomerically pure substances and the study of their optical properties (Žilinskas et al., 2005).

Reactivity and Pi-Selectivities

Investigations into the pi-selectivities of hydride additions to tricyclic ketones and enones provide insights into the reactivity of these compounds. Such studies, involving both experimental and computational methods, help elucidate the electronic and steric factors influencing the selectivity of reactions involving tricyclic compounds, contributing to a deeper understanding of their chemical behavior (Yadav & Balamurugan, 2002).

Bridged Oxazonine Synthesis

The synthesis of bridged oxazonine derivatives via cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides represents another application. This approach leads to novel tricyclic structures, offering a synthetic pathway to complex heterocyclic systems that could have applications in materials science and pharmaceutical chemistry (Nitta et al., 1979).

Propriétés

IUPAC Name |

(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWFTXIJARWJJB-HMJBSVBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3C2CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

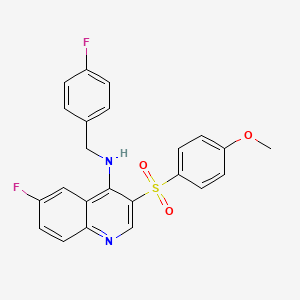

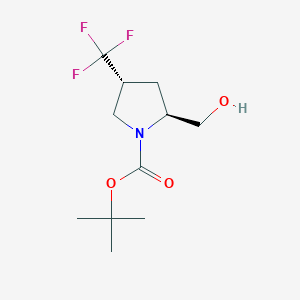

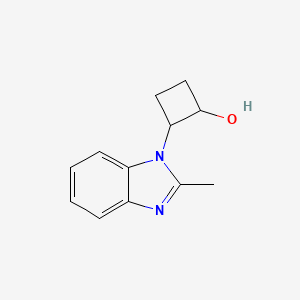

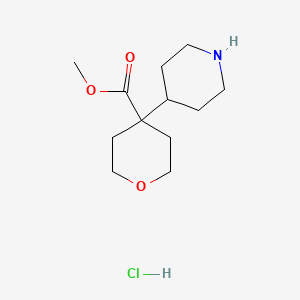

![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)

![[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol](/img/structure/B2822498.png)

![1-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2822501.png)

![N-(3-fluorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2822504.png)

![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)

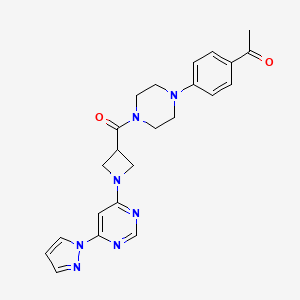

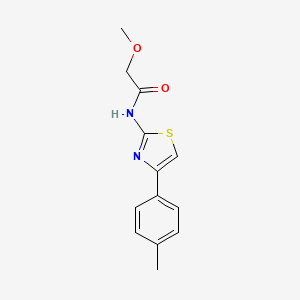

![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)